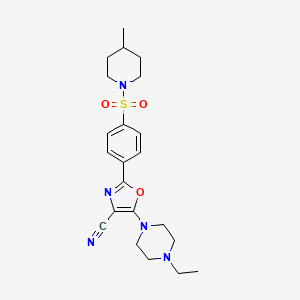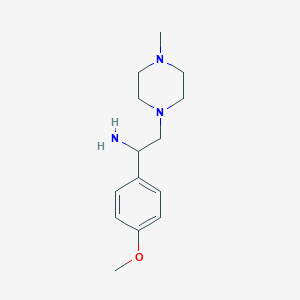![molecular formula C9H15Br B2815364 2-(Bromomethyl)-2-methylspiro[3.3]heptane CAS No. 2107992-96-9](/img/structure/B2815364.png)
2-(Bromomethyl)-2-methylspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2-methylspiro[3.3]heptane is a chemical compound with the molecular formula C8H13Br . It is a derivative of spiro[3.3]heptane, a class of organic compounds characterized by a spirocyclic structure .
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-2-methylspiro[3.3]heptane can be inferred from its IUPAC name and molecular formula. The spiro[3.3]heptane core indicates a bicyclic structure with a single atom shared between two cyclopropane rings . The bromomethyl and methyl groups are attached to one of the carbon atoms in the shared vertex .Applications De Recherche Scientifique
Relative Stabilities and Solvolysis
- Stability and Solvolysis Reactions : The stability of spirocyclopropanated cyclopropyl cations and their reactions under solvolysis conditions have been studied. Compounds like 7-bromo-7-methyl dispiro[2.0.2.1]heptane, related to 2-(Bromomethyl)-2-methylspiro[3.3]heptane, demonstrate significant stability against ring opening, preserving the dispiro[2.0.2.1]heptane skeleton in the products (Kozhushkov et al., 2003).
Radical Generation and E.S.R. Spectroscopy
- Spiro[3.3]alkyl and Spiro[3.3]alkylmethyl Radicals : Research on the generation of spiro[3.3]heptan-3-yl radicals, structurally similar to cyclobutyl radicals, has been conducted. These radicals show specific behaviors in e.s.r. spectroscopy and undergo various transformations at elevated temperatures (Roberts, Walton, & Maillard, 1986).
Acid-Catalyzed Reactions
- Acid-Catalyzed Reactions of 1-Oxadispiro[2.1.2.2]nonane : Studies focusing on acid-catalyzed reactions of compounds structurally similar to 2-(Bromomethyl)-2-methylspiro[3.3]heptane show interesting chemical transformations and provide insights into the chemistry of related spiro compounds (Adam & Crämer, 1987).
Mass Spectrometry Studies
- Mass Spectra Analysis : Studies involving mass spectra of various heptane isomers, including those structurally related to 2-(Bromomethyl)-2-methylspiro[3.3]heptane, provide valuable insights into their fragmentation and stability patterns (Meyer et al., 1965).
Enzyme-Catalysed Asymmetric Synthesis
- Enzyme-Catalysed Asymmetric Synthesis : Research on the enzyme-catalyzed synthesis of spiro[3.3]heptane derivatives with axial chirality is an essential area, showing the potential application of enzymes in producing chiral compounds related to 2-(Bromomethyl)-2-methylspiro[3.3]heptane (Naemura & Furutani, 1990).
Hydrolysis and Tropolone Synthesis
- Hydrolysis of Spirocyclopentadiene and Spiroindene Adducts : Investigations into the hydrolysis of spiro[2.4]hepta-4,6-diene and spiroindene dichloroketen adducts, similar to 2-(Bromomethyl)-2-methylspiro[3.3]heptane, reveal complex product formations and reaction pathways (Tsunetsugu et al., 1983).
Spiro[3.3]heptane Synthesis
- Dzhemilev Reaction for Spiro[3.3]heptane Synthesis : The Dzhemilev reaction is used for the synthesis of spiro[3.3]heptane, illustrating a method of creating spiro compounds similar to 2-(Bromomethyl)-2-methylspiro[3.3]heptane (D’yakonov, Finkelshtein, & Ibragimov, 2007).
Solvolytic Rearrangement Studies
- Solvolytic Rearrangement of Cyclopentenyl Systems : Research on the solvolytic rearrangement of 2-(Δ1-cyclopentenyl)ethyl systems, related to 2-(Bromomethyl)-2-methylspiro[3.3]heptane, provides insights into the behavior of such systems under solvolytic conditions (Closson & Kwiatkowski, 1965).
Coordination Chemistry
- Spirocyclic Sulfur and Selenium Ligands : Studies on the coordination of transition metal centers with spirocyclic sulfur and selenium ligands present an interesting application in coordination chemistry, relevant to compounds like 2-(Bromomethyl)-2-methylspiro[3.3]heptane (Petrukhina et al., 2005).
Propriétés
IUPAC Name |
2-(bromomethyl)-2-methylspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c1-8(7-10)5-9(6-8)3-2-4-9/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGIDEDZZYFIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CCC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-2-methylspiro[3.3]heptane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2815281.png)


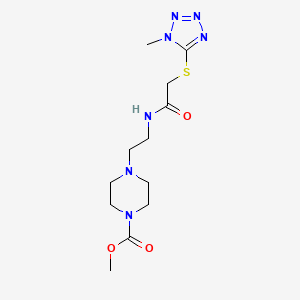
![N-(2,4-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2815286.png)
![1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2815290.png)
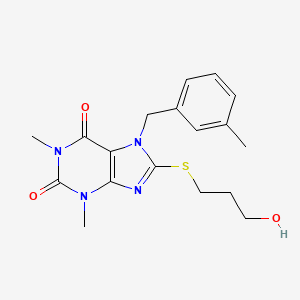
![N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2815294.png)
![3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815296.png)
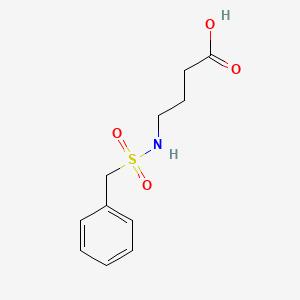
![2-(2-(4-(2-phenoxyethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2815299.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
